molecular formula C18H15NO2 B5792228 N-(2-furylmethyl)-2-biphenylcarboxamide CAS No. 695168-56-0

N-(2-furylmethyl)-2-biphenylcarboxamide

Cat. No. B5792228
CAS RN: 695168-56-0
M. Wt: 277.3 g/mol
InChI Key: DLHFETUGSYTIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions such as the Michael reaction for obtaining amino derivatives of the core structure and subsequent alkylation. For example, compounds with a similar furyl group have been synthesized through interactions involving N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with amino thiols, highlighting the versatility of furyl and biphenyl motifs in synthetic chemistry (Dyachenko, Krasnikov, & Khorik, 2008).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds has been conducted using techniques such as X-ray diffraction, demonstrating the importance of intramolecular interactions in defining the conformation and stability of these molecules. A study involving a thiourea derivative with a biphenyl unit revealed insights into the molecular conformation, stabilized by intramolecular hydrogen bonding (Saeed, Erben, & Bolte, 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds with furyl and biphenyl motifs can result in a variety of products, depending on the reactants and conditions. Oxidative cyclization reactions, for example, have been employed to synthesize derivatives that further illustrate the chemical versatility of these compounds (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be profoundly influenced by their molecular structure. Studies have detailed the crystal chemistry of related compounds, providing insights into their physical characteristics and intermolecular interactions (Malone, Murray, Dolan, Docherty, & Lavery, 1997).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(19-13-15-9-6-12-21-15)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHFETUGSYTIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359618
Record name [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

695168-56-0
Record name [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.